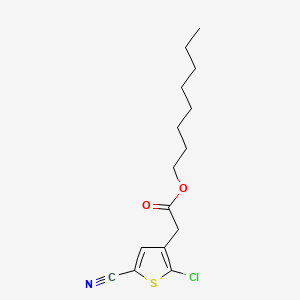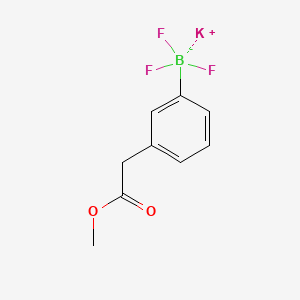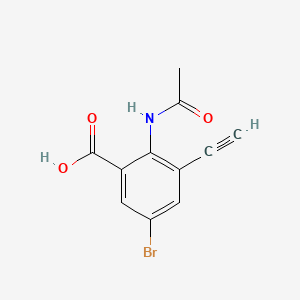![molecular formula C9H6N2O3 B13470627 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13470627.png)
3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields the corresponding carboxylic acid, while reduction yields the alcohol .
Scientific Research Applications
3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
- 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
- 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Uniqueness
3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the pyrrole and pyridine rings, respectively. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-2-10-8-3-11-7(9(13)14)1-6(5)8/h1-4,10H,(H,13,14) |
InChI Key |
LKRAYMZLSQTWRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)



![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)

![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)

![[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid](/img/structure/B13470621.png)

